6-(Pyrimidin-5-YL)hexan-1-amine
Description
6-(Pyrimidin-5-YL)hexan-1-amine is a heterocyclic amine derivative comprising a pyrimidin-5-yl substituent attached to a six-carbon aliphatic chain terminating in a primary amine group. The hexan-1-amine chain enhances flexibility and may facilitate interactions with biological targets or polymer matrices.
Properties
CAS No. |
88940-43-6 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-pyrimidin-5-ylhexan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-6-4-2-1-3-5-10-7-12-9-13-8-10/h7-9H,1-6,11H2 |
InChI Key |
JHBAJAHVXITCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The substituent on the hexan-1-amine backbone critically determines the compound’s properties. Below is a comparative table of 6-(Pyrimidin-5-YL)hexan-1-amine and related analogs:
Electronic and Solubility Properties
- This contrasts with TPHA, where thiophene and pyrrole groups (electron-rich) enable π-conjugation, critical for electrochromic polymer conductivity .
- Pyrrolidinyl and Pyrazolyl Analogs : These substituents introduce chirality (pyrrolidinyl) or hydrogen-bonding capacity (pyrazolyl), expanding utility in asymmetric catalysis or supramolecular chemistry .
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